1-Chlorophenazine
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Overview
Description
1-Chlorophenazine is a chemical compound with the molecular formula C₁₂H₇ClN₂. It belongs to the phenazine class of compounds, which are known for their diverse range of biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities . Phenazines have significant applications in both medicinal and industrial fields, making them a remarkable synthetic target .
Preparation Methods
The synthesis of 1-Chlorophenazine can be achieved through various methods. One common approach involves the oxidative cyclization of 1,2-diaminobenzene with diphenylamines . Another method includes the Pd-catalyzed N-arylation of phenazine derivatives . Industrial production methods often utilize multicomponent approaches to efficiently assemble the phenazine scaffold .
Chemical Reactions Analysis
1-Chlorophenazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenazine-1-carboxylic acids, while reduction can produce phenazine derivatives with altered electronic properties .
Scientific Research Applications
1-Chlorophenazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Chlorophenazine involves its interaction with cellular components. It can generate reactive oxygen species (ROS) when exposed to light, leading to oxidative damage to cellular molecules such as DNA, proteins, and lipids . This photodynamic activity makes it a potential candidate for cancer treatment and antimicrobial therapies .
Comparison with Similar Compounds
1-Chlorophenazine can be compared with other phenazine derivatives such as:
Phenazine-1-carboxylic acid: This compound shows potent activity against Mycobacterium tuberculosis and can be chemically modified to produce new active substances.
Pyocyanin: A natural phenazine produced by Pseudomonas aeruginosa, pyocyanin exhibits strong antimicrobial properties.
This compound is unique due to its specific chlorine substitution, which can influence its reactivity and biological activity compared to other phenazine derivatives .
Properties
Molecular Formula |
C12H7ClN2 |
---|---|
Molecular Weight |
214.65 g/mol |
IUPAC Name |
1-chlorophenazine |
InChI |
InChI=1S/C12H7ClN2/c13-8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H |
InChI Key |
RPOUGULCGNMIBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)Cl |
Origin of Product |
United States |
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